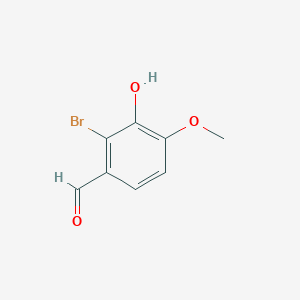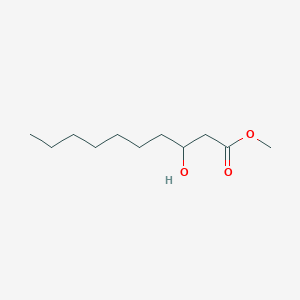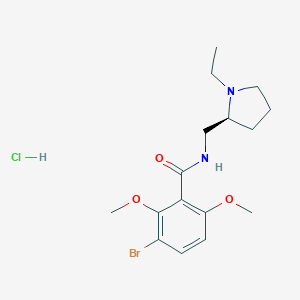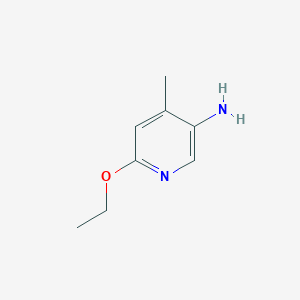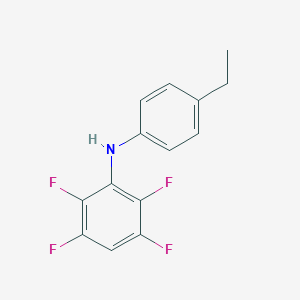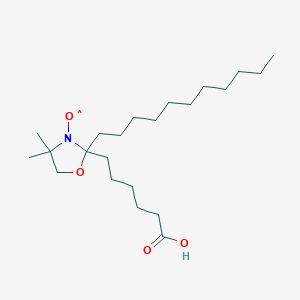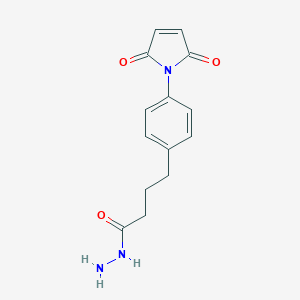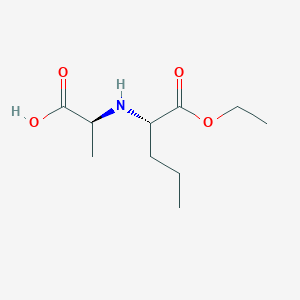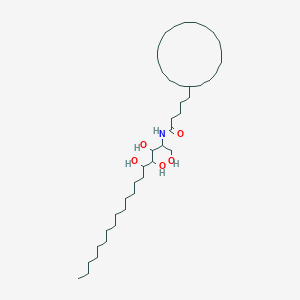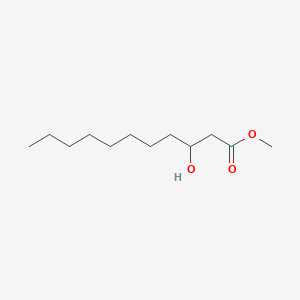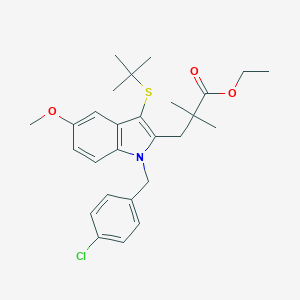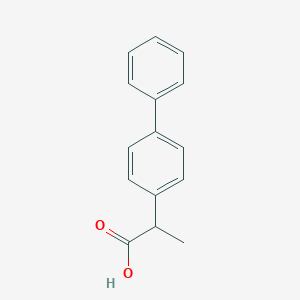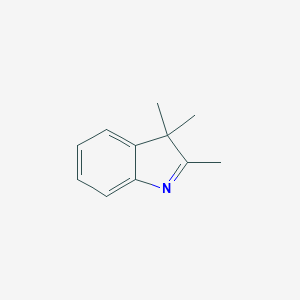![molecular formula C13H26N4O3 B142821 6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acid CAS No. 145328-93-4](/img/structure/B142821.png)
6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acid
描述
6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acid, also known as 6-aminohexanoic acid, is a naturally occurring amino acid that is widely used in the field of biochemistry and biotechnology. It is an important building block for the synthesis of various biomolecules, including polyamides, polyesters, and peptides.
作用机制
The mechanism of action of 6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acidoic acid is not well understood. However, it is thought to work by inhibiting the activity of plasminogen activators, which are enzymes that break down blood clots. This makes it useful in the treatment of conditions such as deep vein thrombosis and pulmonary embolism.
生化和生理效应
6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acidoic acid has several biochemical and physiological effects. It has been shown to inhibit the activity of plasminogen activators, which can reduce the risk of blood clots. It has also been shown to have antioxidant properties, which can protect cells from damage caused by free radicals. Additionally, it has been shown to have anti-inflammatory properties, which can reduce inflammation in the body.
实验室实验的优点和局限性
One advantage of using 6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acidoic acid in lab experiments is that it is a naturally occurring compound, which makes it easier to obtain and work with than synthetic compounds. Additionally, it has a wide range of applications in the field of biochemistry and biotechnology. However, one limitation of using 6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acidoic acid is that its mechanism of action is not well understood, which can make it difficult to design experiments that target specific pathways.
未来方向
There are several future directions for research on 6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acidoic acid. One area of research is the development of new biopolymers that can be used in drug delivery and tissue engineering. Another area of research is the development of new methods for synthesizing 6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acidoic acid that are more efficient and environmentally friendly. Additionally, more research is needed to understand the mechanism of action of 6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acidoic acid and its potential applications in the treatment of various diseases.
科学研究应用
6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acidoic acid has a wide range of scientific research applications. It is commonly used as a monomer for the synthesis of various biopolymers, such as polyamides, polyesters, and peptides. These biopolymers have a wide range of applications, including drug delivery, tissue engineering, and biodegradable plastics.
属性
CAS 编号 |
145328-93-4 |
|---|---|
产品名称 |
6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acid |
分子式 |
C13H26N4O3 |
分子量 |
286.37 g/mol |
IUPAC 名称 |
6-[6-(diaminomethylideneamino)hexanoylamino]hexanoic acid |
InChI |
InChI=1S/C13H26N4O3/c14-13(15)17-10-6-1-3-7-11(18)16-9-5-2-4-8-12(19)20/h1-10H2,(H,16,18)(H,19,20)(H4,14,15,17) |
InChI 键 |
GHUCSEDQJUERDZ-UHFFFAOYSA-N |
SMILES |
C(CCC(=O)O)CCNC(=O)CCCCCN=C(N)N |
规范 SMILES |
C(CCC(=O)O)CCNC(=O)CCCCCN=C(N)N |
其他 CAS 编号 |
145328-93-4 |
同义词 |
SF 6,6 SF-6,6 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


